4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety linked to a 3-chlorophenyl group via a 3-oxopropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3-chlorophenylacetic acid with thiobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and a dehydrating agent like thionyl chloride. The reaction mixture is heated to reflux, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: Similar in structure but lacks the thiobenzaldehyde moiety.
3-(3-Chlorophenyl)-3-oxopropanoic acid: Similar in structure but lacks the thiobenzaldehyde moiety.
3-(4-Chlorophenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid: Similar in structure but has a methoxybenzoyl group instead of the thiobenzaldehyde moiety.
Uniqueness
4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both the thiobenzaldehyde and 3-chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H13ClOS |
---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
4-[3-(3-chlorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13ClOS/c17-15-3-1-2-14(10-15)16(18)9-8-12-4-6-13(11-19)7-5-12/h1-7,10-11H,8-9H2 |
InChI Key |
KFBZCUOYRVKNPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)C=S |
Origin of Product |
United States |
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